molecular formula C15H24N4O2 B1322004 tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate CAS No. 781649-86-3

tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate

Cat. No. B1322004
M. Wt: 292.38 g/mol
InChI Key: NRYFFLQIEZSPBO-UHFFFAOYSA-N
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Patent
US09346807B2

Procedure details

A 100 mL round bottom flask was charged with acetonitrile (20 mL, HPLC grade) and tert-butyl 4[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate (11, 1.89 g, 6.47 mmol) was added. Upon completion of addition, acetonitrile (5 mL) was added and the resulting suspension was stirred at room temperature for 30 minutes. Carbonyl diimidazole (1.57 g, 97.1 mmol) was then added over period of 10 minutes. The reaction mixture was heated to 50° C. and stirred overnight. The resulting solution was cooled to room temperature and concentrated under reduced pressure to give a brown solid. This solid was then mixed with 20 mL of isopropyl acetate and 20 mL of ice cold water. The resulting thick slurry was stirred overnight at room temperature. The brown solids were collected by vacuum filtration, washed with cold water (3×25 mL) and isopropyl acetate (3×25 mL) to give a light gray solid, which was dried to constant weight to give 1.73 g (84% yield) of tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate. This material was submitted to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 11.56 (broad s, 1H), 7.89 (d, 1H), 7.54 (d, 1H), 6.98 (dd, 1H), 4.34 (m, 1H), 4.08 (broad m, 2H), 2.85 (broad m, 2H), 2.13 (m, 2H), 1.72 9 (d, 2H), 1.43 (s, 9H). MS (EI) for C16H22N4O3: 319 (MH+)
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.89 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH:8][CH:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)=[CH:6][CH:5]=[CH:4][N:3]=1.[C:22](C1NC=CN=1)(C1NC=CN=1)=[O:23].C(OC(C)C)(=O)C>C(#N)C>[O:23]=[C:22]1[NH:1][C:2]2=[N:3][CH:4]=[CH:5][CH:6]=[C:7]2[N:8]1[CH:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
ice
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1.89 g
Type
reactant
Smiles
NC1=NC=CC=C1NC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid
STIRRING
Type
STIRRING
Details
The resulting thick slurry was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The brown solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold water (3×25 mL) and isopropyl acetate (3×25 mL)
CUSTOM
Type
CUSTOM
Details
to give a light gray solid, which
CUSTOM
Type
CUSTOM
Details
was dried to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1N(C=2C(=NC=CC2)N1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.